Bienvenue dans la boutique en ligne BenchChem!

2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid

Neuroprotection Ischemia-reperfusion injury Safety pharmacology

2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid, commonly designated wogonoside (syn. oroxindin, glychionide B, wogonin 7-O-β-D-glucuronide), is a naturally occurring flavonoid O-glucuronide isolated principally from the roots of Scutellaria baicalensis Georgi (Lamiaceae).

Molecular Formula C22H20O11
Molecular Weight 460.4 g/mol
Cat. No. B14050819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid
Molecular FormulaC22H20O11
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1C(C=O)(C(C(C(C(=O)O)O)O)O)O)O)C(=O)C=C(O2)C3=CC=CC=C3
InChIInChI=1S/C22H20O11/c1-32-18-11(22(31,9-23)20(28)16(26)17(27)21(29)30)7-12(24)15-13(25)8-14(33-19(15)18)10-5-3-2-4-6-10/h2-9,16-17,20,24,26-28,31H,1H3,(H,29,30)/t16-,17+,20+,22-/m1/s1
InChIKeyOBVZFHXNNMIIRJ-HBCLNWRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wogonoside (CAS 51059-44-0): Procurement-Grade Overview of a Scutellaria-Derived Flavonoid Glucuronide


2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid, commonly designated wogonoside (syn. oroxindin, glychionide B, wogonin 7-O-β-D-glucuronide), is a naturally occurring flavonoid O-glucuronide isolated principally from the roots of Scutellaria baicalensis Georgi (Lamiaceae) [1]. It is the 7-O-glucuronic acid conjugate of the aglycone wogonin and co-occurs in the herb alongside structurally related glucuronides—baicalin and oroxylin A 7-O-β-D-glucuronide—as well as their respective aglycones. Wogonoside is recognized for its dual NF-κB/NLRP3 inflammasome inhibitory activity, dose-dependent suppression of pro-inflammatory mediators, and a pharmacokinetic profile that distinguishes it markedly from both its aglycone and other in-class flavonoid glucuronides [2].

Why Wogonoside Cannot Be Interchanged with Wogonin, Baicalin, or Other Scutellaria Flavonoids in Research and Formulation


Wogonoside is frequently conflated with its aglycone wogonin or with the co-occurring glucuronide baicalin; however, these compounds exhibit fundamentally divergent pharmacokinetic and pharmacodynamic behaviors that preclude generic substitution. Wogonoside and wogonin differ in systemic exposure by 10- to 130-fold after oral dosing, reside in opposing physiological compartments (plasma vs. intestine/liver), and show opposite activity profiles in cancer cell proliferation assays [1]. Relative to baicalin, wogonoside displays a distinct neuro-cytotoxic safety window (SI = 1.85 vs. 156), a different rank order in oral systemic exposure, and a unique NLRP3 inflammasome-targeting mechanism not shared by baicalin [2]. Even among the three Scutellaria glucuronides, the dose-normalized AUC spans a broad range, meaning that equivalent administered doses do not yield equivalent systemic concentrations [1]. These non-interchangeable properties demand compound-specific procurement for any application where target engagement, safety margin, or in vivo exposure is a decision criterion.

Wogonoside (CAS 51059-44-0): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Neuroprotective Safety Index: Wogonoside vs. Baicalin, Baicalein, and Wogonin in Oxygen-Glucose Deprived Neurons

In a direct four-compound comparison using primary cortical neurons subjected to oxygen-glucose deprivation (OGD), wogonoside exhibited a cytotoxic concentration (CC50) of 13.7 μg/mL (0.0298 mM) and an effective concentration (EC50) of 7.4 μg/mL (0.0161 mM), yielding a calculated safety index (SI = CC50/EC50) of 1.85 [1]. By contrast, baicalin returned an SI of 156 (CC50 188.4 μg/mL, EC50 1.2 μg/mL), baicalein an SI of 8.89 (CC50 8.9 μg/mL, EC50 1.0 μg/mL), and wogonin an SI of 2.47 (CC50 10.6 μg/mL, EC50 4.3 μg/mL) [1]. Wogonoside therefore occupies a distinct position in the neuro-safety landscape: it is approximately 84-fold less safe than baicalin yet 1.3-fold safer than wogonin and 4.8-fold less safe than baicalein by SI, driven primarily by its lower CC50 rather than a superior EC50 [1].

Neuroprotection Ischemia-reperfusion injury Safety pharmacology

Differential Antiproliferative Activity: Wogonoside vs. Wogonin Across Four Human Cancer Cell Lines

In a head-to-head 48-hour cell viability comparison across four human cancer lines, wogonoside showed no inhibitory effect (IC50 not reached) against A549 lung adenocarcinoma, HeLa cervical carcinoma, HepG2 hepatocellular carcinoma, and MCF-7 breast adenocarcinoma cells, whereas its aglycone wogonin produced IC50 values of 97.9 μM, 15.3 μM, 147 μM, and 104 μM, respectively [1]. Baicalein inhibited only HeLa cells, and baicalin inhibited only HepG2 cells, both with higher IC50 values and lower potency than wogonin [1]. This near-complete loss of antiproliferative activity upon 7-O-glucuronidation means that wogonoside cannot substitute for wogonin in cancer cytotoxicity screens, yet this same property confers a reduced off-target antiproliferative risk when wogonoside is used for anti-inflammatory or immunomodulatory applications in non-cancerous systems.

Cancer pharmacology Antiproliferative screening Aglycone vs. glucuronide

Oral Systemic Exposure Ranking: Wogonoside Among Three Scutellaria Glucuronides in Rat Pharmacokinetics

Following a single oral dose of Scutellariae Radix extract (800 mg/kg) to rats, the three flavonoid glucuronides exhibited a clear and quantifiable rank order of dose-normalized systemic exposure: oroxylin A 7-O-β-D-glucuronide (OG) > wogonoside (WG) > baicalin (BG) [1]. Notably, OG was the least abundant glucuronide in the herb (43.04 mg/kg administered) yet achieved the highest in vivo abundance; WG (124.00 mg/kg administered) occupied an intermediate position. The Cmax and AUC0–48h of all three glucuronides exceeded those of their respective aglycones by 10- to 130-fold [1]. Semi-quantitative isomer analysis further revealed that the area under peak area ratio-time curve (AUP) of the wogonin 5-O-glucuronide isomer was only one-seventh that of parent WG, whereas baicalin isomers (BM1, BM2) reached approximately 3-fold the AUP of BG [1]. This indicates that WG generates far fewer circulating isomeric metabolites than BG, a factor relevant to analytical method development and pharmacokinetic modeling.

Pharmacokinetics Oral bioavailability Flavonoid glucuronides

α-Glucosidase Inhibition: Wogonoside Exhibits 6.2-Fold Greater Potency Than Isoliquiritigenin

In a direct comparative enzyme inhibition assay using p-nitrophenyl-α-D-glucopyranoside (PnPG) as substrate, wogonoside inhibited α-glucosidase with an IC50 of 18.25 ± 4.18 nM, whereas the comparator natural compound isoliquiritigenin exhibited an IC50 of 112.64 ± 16.02 nM [1]. This represents a 6.2-fold potency advantage for wogonoside. For sorbitol dehydrogenase, measured in parallel using NADPH as substrate, wogonoside showed an IC50 of 54.72 ± 8.61 nM compared to 47.12 ± 11.56 nM for isoliquiritigenin, a non-significant difference indicating comparable potency [1]. The selective α-glucosidase advantage—rather than a broad polypharmacology—suggests that wogonoside may be preferentially selected for carbohydrate-hydrolyzing enzyme inhibition screens where α-glucosidase is the primary target.

α-Glucosidase inhibition Anti-diabetic Enzyme kinetics

Histamine and IgE Suppression: Wogonoside Matches Wogonin and Outperforms 3,5,7,2′,6′-Pentahydroxyflavone at Low Concentration

In rat peritoneal exudate cells stimulated with calcium ionophore A23187 or compound 48/80, both wogonoside (WGS) and wogonin (WG) at 10 μM and 100 μM markedly inhibited histamine release, whereas the structurally related comparator 3,5,7,2′,6′-pentahydroxyflavone (PHF) exerted inhibitory activity only at 100 μM [1]. For IgE production in concanavalin A-stimulated mesenteric lymph node lymphocytes, WG and WGS again showed strong inhibition at both concentrations, while PHF was much weaker [1]. Notably, this rank order reversed for lipid peroxidation: PHF > WG > WGS, with PHF being strongest [1]. The methoxyl group present on the B-ring of WG and WGS (absent in PHF, which bears a hydroxyl group) was identified as the structural determinant conferring superior histamine/IgE suppression at the expense of antioxidant radical-scavenging capacity [1].

Allergy Mast cell degranulation Type I hypersensitivity

NLRP3 Inflammasome Dual-Targeting: A Mechanistic Differentiator from Baicalin in Colitis and Acute Liver Injury Models

Wogonoside is distinguished from baicalin by its demonstrated ability to simultaneously inhibit both NF-κB signaling and NLRP3 inflammasome activation, a dual mechanism not reported for baicalin in the same experimental contexts. In a DSS-induced murine colitis model, wogonoside at 25 and 50 mg/kg (oral) dose-dependently attenuated body weight loss, colon length shortening, and colonic pathological damage, while significantly decreasing myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS) activities, and reducing serum and colonic levels of IL-1β, TNF-α, and IL-6 [1]. The underlying mechanism was attributed to dual NF-κB/NLRP3 inhibition [1]. In contrast, baicalin's anti-inflammatory activity in comparable colitis models is predominantly mediated through TLR2/TNFα and M1/M2 macrophage polarization pathways, without evidence of direct NLRP3 inflammasome targeting [2]. This mechanistic divergence means that wogonoside engages an IL-1β/IL-18 maturation blockade that baicalin does not, a critical consideration for NLRP3-driven disease models such as cryopyrin-associated periodic syndromes or gouty arthritis.

NLRP3 inflammasome Inflammatory bowel disease Hepatoprotection

Wogonoside (CAS 51059-44-0): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


NLRP3 Inflammasome-Focused Inflammatory Bowel Disease Research

Wogonoside is the preferred Scutellaria-derived flavonoid for DSS-induced colitis and related IBD models where NLRP3 inflammasome activation is a confirmed pathogenic mechanism. Unlike baicalin, which primarily modulates TLR2/TNFα and macrophage polarization without NLRP3 targeting, wogonoside at oral doses of 25–50 mg/kg achieves dual NF-κB/NLRP3 inhibition, reducing IL-1β maturation, MPO activity, and iNOS expression in colonic tissue [1]. Researchers investigating NLRP3-driven IL-1β/IL-18 processing, cryopyrinopathies, or gouty inflammation should procure wogonoside rather than baicalin to ensure target engagement at the inflammasome level. The mechanistic evidence from the Sun et al. (2015) DSS colitis study and the LPS/GalN acute liver injury model establishes wogonoside as a validated NLRP3 tool compound [1].

Allergy and Mast Cell Degranulation Assays Requiring Low-Concentration Histamine Suppression

For type I hypersensitivity models involving IgE-mediated mast cell degranulation, wogonoside provides effective histamine release inhibition at 10 μM—a concentration at which the comparator flavonoid PHF is inactive [2]. This 10-fold concentration advantage enables experimental designs that minimize flavonoid-induced cytotoxicity while maintaining pharmacological efficacy. The structural basis for this selectivity (methoxyl vs. hydroxyl substitution on the B-ring) has been experimentally validated, giving researchers a rational basis for selecting wogonoside over PHF or other polyhydroxyflavones in allergy-focused studies [2].

Pharmacokinetic and Drug Metabolism Studies of Flavonoid Glucuronides

Wogonoside occupies a defined intermediate position in the oral systemic exposure hierarchy of Scutellaria glucuronides (OG > WG > BG by dose-normalized AUC), with substantially lower circulating isomeric metabolite interference than baicalin (WG isomer AUP = 1/7 of parent vs. BG isomer AUP ≈ 3× parent) [3]. This makes wogonoside the analytically cleaner choice for pharmacokinetic modeling, transporter substrate profiling (MRP1-4, OATP2B1, OATP1B3), and hepatic glucuronidation/hydrolysis studies where multiple isomeric metabolites would complicate LC-MS/MS quantification and compartmental modeling [3]. Researchers investigating enterohepatic recirculation of flavonoid glucuronides should specifically procure wogonoside to capitalize on its well-characterized transporter profile and simpler metabolite fingerprint [3].

Anti-Inflammatory Screening Where Antiproliferative Confounding Must Be Excluded

In macrophage-based anti-inflammatory assays (e.g., LPS-stimulated RAW264.7 or THP-1 cells) where the readout is cytokine suppression, wogonoside offers a critical advantage over its aglycone wogonin: it lacks direct antiproliferative activity against human cell lines at concentrations up to and exceeding those used in cytokine assays [4]. Wogonin, by contrast, inhibits the growth of A549, HeLa, HepG2, and MCF-7 cells with IC50 values ranging from 15.3 to 147 μM [4]. For experiments where reduced cell viability could artifactually lower cytokine measurements and produce false-positive 'anti-inflammatory' signals, wogonoside provides a cleaner pharmacological tool. Procurement of wogonoside rather than wogonin is therefore indicated for any in vitro inflammation study where cell proliferation or viability is a potential confounder [4].

Quote Request

Request a Quote for 2-C-(5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-1-benzopyran-7-YL)-D-glucuronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.